8'-Hydroxy-dihydroergocristine
CAS No.: 883718-08-9
Cat. No.: VC2889399
Molecular Formula: C35H41N5O6
Molecular Weight: 627.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883718-08-9 |
|---|---|
| Molecular Formula | C35H41N5O6 |
| Molecular Weight | 627.7 g/mol |
| IUPAC Name | (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2,10-dihydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
| Standard InChI | InChI=1S/C35H41N5O6/c1-19(2)34(37-31(42)22-15-24-23-10-7-11-25-30(23)21(17-36-25)16-26(24)38(3)18-22)33(44)40-27(14-20-8-5-4-6-9-20)32(43)39-28(12-13-29(39)41)35(40,45)46-34/h4-11,17,19,22,24,26-29,36,41,45H,12-16,18H2,1-3H3,(H,37,42)/t22-,24-,26-,27+,28+,29?,34-,35+/m1/s1 |
| Standard InChI Key | QORNDGVFMWOSBU-IWYULNNPSA-N |
| Isomeric SMILES | CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3[C@H]([C@@]2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |
| SMILES | CC(C)C1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
| Canonical SMILES | CC(C)C1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
Introduction
8'-Hydroxy-dihydroergocristine is a significant metabolite derived from dihydroergocristine, a semi-synthetic drug primarily used for treating age-related cognitive impairment and migraines. This compound belongs to the ergoline class of alkaloids, which are naturally occurring compounds found in the fungus Claviceps purpurea that infects cereal grains . The synthesis of 8'-hydroxy-dihydroergocristine occurs mainly in the liver through hydroxylation reactions facilitated by cytochrome P450 enzymes.
Mechanism of Action
8'-Hydroxy-dihydroergocristine acts primarily as a noncompetitive antagonist at serotonin receptors and exhibits partial agonist/antagonist activity at dopaminergic and adrenergic receptors. This dual action suggests potential therapeutic applications in neurological disorders, including Alzheimer's disease and Parkinson's disease.
Pharmacokinetics
The pharmacokinetics of dihydroergocristine and its major metabolite, 8'-hydroxy-dihydroergocristine, have been studied in healthy volunteers. A single dose of 18 mg dihydroergocristine mesylate resulted in peak plasma concentrations of 0.28 ± 0.22 μg/l for dihydroergocristine and 5.63 ± 3.34 μg/l for 8'-hydroxy-dihydroergocristine. The terminal elimination half-life for dihydroergocristine was approximately 3.50 ± 2.27 hours, while for 8'-hydroxy-dihydroergocristine, it was about 3.90 ± 1.07 hours .
Pharmacokinetic Parameters
| Parameter | Dihydroergocristine | 8'-Hydroxy-dihydroergocristine |
|---|---|---|
| Peak Concentration (μg/l) | 0.28 ± 0.22 | 5.63 ± 3.34 |
| Time to Peak (h) | 0.46 ± 0.26 | 1.04 ± 0.66 |
| AUC(last) (μg/l.h) | 0.39 ± 0.41 | 13.36 ± 5.82 |
| Terminal Elimination Half-life (h) | 3.50 ± 2.27 | 3.90 ± 1.07 |
Research Findings and Applications
8'-Hydroxy-dihydroergocristine has been studied for its potential therapeutic applications, particularly in neurological disorders. Its interaction with neurotransmitter receptors suggests it could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease. Additionally, research has focused on developing sensitive and specific analytical methods for detecting this metabolite in human plasma, which is crucial for pharmacokinetic studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume